molecular formula C8H5Br2NS B025253 5-Bromo-2-(bromomethyl)-1,3-benzothiazole CAS No. 110704-13-7

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

Cat. No. B025253
M. Wt: 307.01 g/mol
InChI Key: JEMIBNMZWVIQHH-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)benzonitrile is a compound with the CAS Number: 156001-53-5 . It has a molecular weight of 274.94 . It is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

While specific synthesis methods for “5-Bromo-2-(bromomethyl)-1,3-benzothiazole” are not available, a similar compound, 5-bromo-2-methoxyphenol, is synthesized through three steps: acetylation protection on the phenolic hydroxyl by use of acetic anhydride, bromination by use of bromine under the catalysis of iron powder, and finally deacetylation .


Molecular Structure Analysis

The molecular structure of a similar compound, 5-Bromo-2-(bromomethyl)phenol, has a molecular formula of C7H6Br2O . Its average mass is 265.930 Da and its monoisotopic mass is 263.878540 Da .

properties

IUPAC Name

5-bromo-2-(bromomethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMIBNMZWVIQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560591
Record name 5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(bromomethyl)-1,3-benzothiazole

CAS RN

110704-13-7
Record name 5-Bromo-2-(bromomethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

N-Bromosuccinimide (4.45 g, 25 mmol, 1.4 equiv.) and subsequently α,α′azoisobutyronitrile (110 mg, 0.7 mmol, 0.04 equiv.) were added to a solution of 5-bromo-2-methyl-benzothiazole (4.07 g, 17.85 mmol, 1 equiv.) in CCl4 (110 ml). The reaction mixture was stirred at reflux for 24 hrs. After cooling, succinimide was removed by filtration and was rinsed with CCl4 (100 ml). The filtrate was evaporated to dryness under reduced pressure and the orange solid residue was purified by column chromatography on silica, eluted with CH2Cl2/hexane (20%-70% gradient), to give the desired product as a white solid, 2.15 g (39% yield). Mp 116-117, HPLC-MS (method 1): m/z 308 [M+H]+, Rt=4.84 min. The reaction gave also 1.40 g (20% yield) of the by-product 5-bromo-2-dibromomethyl-benzothiazole, as well as 0.89 g (22%) of un-reacted starting material.
Quantity
4.45 g
Type
reactant
Reaction Step One
[Compound]
Name
α,α′azoisobutyronitrile
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
4.07 g
Type
reactant
Reaction Step One
Name
Quantity
110 mL
Type
solvent
Reaction Step One
Yield
39%

Synthesis routes and methods II

Procedure details

To a solution of 5-Bromo-2-methyl-benzothiazole (1.0 g, 4.385 mmol) in 0014 (15 mL) is added N-bromosuccinamide (1.1 g, 6.140 mmol) and azobisisobutyronitrile (0.029 g, 0.175 mmol) at room temperature reaction. The reaction mixture is heated to 75° C. for 16 hours. Reaction mixture is cooled to room temperature, filtered and the solvent evaporated in vacuo to give the crude material, which is then purified by flash chromatography using 3.5% ethyl acetate in hexane as an eluent to afford the title compound (0.85 g). 1H NMR (400 MHz, DMSO-d6) δ: 5.12 (s, 2H), 7.68-7.71 (dd, J1=1.92 Hz, J2=8.76 Hz, 1H), 7.95 (d, J=8.6 Hz, 1H), 8.43 (d, J=1.92 Hz, 1H). LC-MS (m/z): [M+H]=308.2.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
0014
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.029 g
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 2-methyl-5-bromobenzothiazole (32.0 g), N-bromosuccinimide (25.1 g), carbon tetrachloride (700 ml) and a catalytic amount of benzoyl peroxide (0.2 g) was refluxed under irradiation by an UV lamp for 14 hours. The reaction mixture was cooled to room temperature, filtered to remove the precipitated succinimide and the filtrate was evaporated to dryness. The resulting solid was chromatographed over silica gel to obtain the product (7.8 g; m.p. 107° C.).
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two

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